molecular formula C8H8BrNO2 B3045954 Methyl 4-(bromomethyl)nicotinate CAS No. 116986-11-9

Methyl 4-(bromomethyl)nicotinate

Cat. No.: B3045954
CAS No.: 116986-11-9
M. Wt: 230.06
InChI Key: TXODGFIMADZZFK-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)nicotinate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and a bromomethyl group is attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(bromomethyl)nicotinate can be synthesized through a multi-step process starting from nicotinic acid. The typical synthetic route involves the following steps:

    Esterification: Nicotinic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl nicotinate.

    Bromination: The methyl nicotinate is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(bromomethyl)nicotinate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

    Oxidation: The compound can be oxidized to form nicotinic acid derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substituted Nicotinates: Products formed by nucleophilic substitution.

    Nicotinic Acid Derivatives: Products formed by oxidation.

    Alcohols: Products formed by reduction.

Scientific Research Applications

Methyl 4-(bromomethyl)nicotinate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pyridine derivatives.

    Medicinal Chemistry: The compound is explored for its potential in drug development, especially in the synthesis of nicotinic acid analogs with therapeutic properties.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.

    Industrial Applications: The compound is used in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-(bromomethyl)nicotinate involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The ester group allows for easy hydrolysis, releasing nicotinic acid, which can further participate in metabolic pathways.

Comparison with Similar Compounds

    Methyl 6-(bromomethyl)nicotinate: Similar structure but with the bromomethyl group at the 6-position.

    Methyl 3-(bromomethyl)nicotinate: Similar structure but with the bromomethyl group at the 3-position.

    Methyl nicotinate: Lacks the bromomethyl group.

Uniqueness: Methyl 4-(bromomethyl)nicotinate is unique due to the position of the bromomethyl group on the pyridine ring, which influences its reactivity and biological activity. The 4-position allows for specific interactions with biological targets that are distinct from those of its isomers.

Biological Activity

Methyl 4-(bromomethyl)nicotinate (C₈H₈BrNO₂) is an organic compound derived from nicotinic acid, notable for its biological activity stemming from its structural features. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in drug development targeting nicotinic receptors and enzyme inhibition.

Structural Characteristics

This compound is characterized by:

  • Bromomethyl Group : This group enhances the compound's electrophilic character, allowing it to participate in nucleophilic substitution reactions with biological molecules.
  • Ester Group : The esterification of the carboxyl group facilitates hydrolysis, releasing nicotinic acid, which is crucial for various metabolic pathways.

The unique positioning of the bromomethyl group on the pyridine ring significantly influences its reactivity and biological interactions compared to other analogs.

The biological activity of this compound primarily involves:

  • Covalent Bond Formation : The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity and potentially leading to various pharmacological effects.
  • Interaction with Nicotinic Receptors : Its structural similarity to nicotinic acid allows it to interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and other cellular processes .

Therapeutic Applications

Research indicates that this compound has potential applications in:

  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases such as cancer .
  • Drug Development : The compound serves as a versatile intermediate in synthesizing new pharmaceuticals aimed at targeting nAChRs and other biological pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition Studies : Research has shown that this compound can effectively inhibit certain enzymes, making it a candidate for further studies in medicinal chemistry. For example, it has been linked to modulating histone deacetylase (HDAC) activity, which is crucial in cancer therapy .
  • Binding Affinity : A study focusing on the interaction of methylated nicotines with nAChRs revealed that structural modifications significantly impact binding affinity and receptor activation. This suggests that this compound could be optimized for enhanced therapeutic effects .
  • Electrophilic Character : The electrophilic nature of the bromomethyl group has been demonstrated to facilitate nucleophilic attacks by biological molecules, leading to alterations in enzymatic activities and receptor functions.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 6-(bromomethyl)nicotinateBromomethyl group at the 6-positionDifferent reactivity profile
Methyl 3-(bromomethyl)nicotinateBromomethyl group at the 3-positionDistinct biological interactions
Methyl nicotinateLacks bromomethyl groupSimpler structure; no halogen substitution
Ethyl 6-(bromomethyl)nicotinateEthyl instead of methylVariation in lipophilicity and solubility

Properties

IUPAC Name

methyl 4-(bromomethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)7-5-10-3-2-6(7)4-9/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXODGFIMADZZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856206
Record name Methyl 4-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116986-11-9
Record name Methyl 4-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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